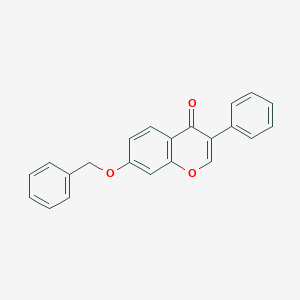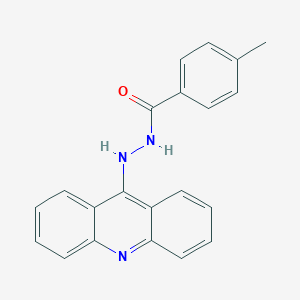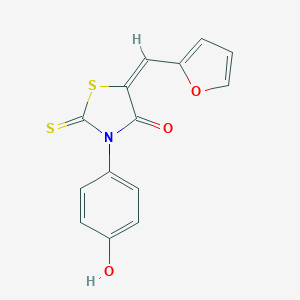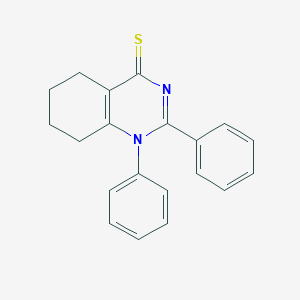![molecular formula C15H12N2O2S B379767 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-(2-furyl)acrylamide](/img/structure/B379767.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-(2-furyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-(2-furyl)acrylamide is a complex organic compound that features a unique structure combining a cyclopentathiophene ring, a furan ring, and a cyano group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-(2-furyl)acrylamide typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopentathiophene ring, followed by the introduction of the cyano group and the furan ring through various coupling reactions. The final step involves the formation of the enamide linkage under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-(2-furyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives. Substitution reactions could result in a wide range of products depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-(2-furyl)acrylamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research may investigate its potential as a therapeutic agent, particularly if it exhibits activity against specific diseases or conditions.
Industry: The compound could be used in the development of new materials, such as polymers or advanced composites, due to its unique structural properties.
Mécanisme D'action
The mechanism by which N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-(2-furyl)acrylamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or other cellular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-(2-furyl)acrylamide include other cyclopentathiophene derivatives, furan-containing compounds, and cyano-substituted molecules. Examples might include:
- Cyclopenta[b]thiophene derivatives with different substituents.
- Furan derivatives with various functional groups.
- Cyano-substituted enamides with different ring systems.
Uniqueness
What sets this compound apart is its unique combination of structural features, which may confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H12N2O2S |
|---|---|
Poids moléculaire |
284.3g/mol |
Nom IUPAC |
(E)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C15H12N2O2S/c16-9-12-11-4-1-5-13(11)20-15(12)17-14(18)7-6-10-3-2-8-19-10/h2-3,6-8H,1,4-5H2,(H,17,18)/b7-6+ |
Clé InChI |
AZMCRTYGXYCBGS-VOTSOKGWSA-N |
SMILES isomérique |
C1CC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC=CO3 |
SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC=CO3 |
SMILES canonique |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-{[(2-tert-butylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379689.png)
![11-(1-pyrrolidinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B379690.png)

![11-(3,4-dimethylanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B379693.png)
![1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B379694.png)
![2-(3,4-Dimethoxy-phenyl)-4-thiophen-2-yl-2,3-dihydro-benzo[b][1,4]thiazepine](/img/structure/B379695.png)
![ethyl 2-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379696.png)
![2-[3-(1H-benzimidazol-1-yl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379698.png)

![2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B379700.png)
![2-(cinnamylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B379701.png)

